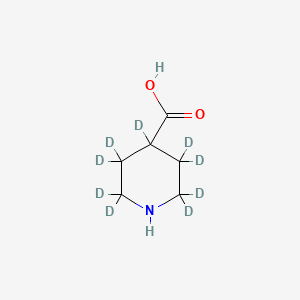
4-Piperidine-d9-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Piperidine-d9-carboxylic acid is a deuterated derivative of 4-piperidinecarboxylic acid, where nine hydrogen atoms are replaced by deuterium. This isotopically labeled compound is often used in research to study metabolic pathways and reaction mechanisms due to its unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-piperidine-d9-carboxylic acid typically involves the hydrogenation of 4-pyridinecarboxylic acid using deuterium gas in the presence of a palladium-carbon catalyst. This method ensures the incorporation of deuterium atoms into the piperidine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation and high yield of the deuterated product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Piperidine-d9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydrogen atoms on the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Alcohols and amines.
Substitution: Halogenated piperidines and other substituted derivatives.
Applications De Recherche Scientifique
4-Piperidine-d9-carboxylic acid is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Helps in understanding enzyme-substrate interactions and protein-ligand binding.
Medicine: Used in the development of deuterated drugs with improved pharmacokinetic properties.
Industry: Employed in the synthesis of complex organic molecules and as a standard in mass spectrometry
Mécanisme D'action
The mechanism of action of 4-piperidine-d9-carboxylic acid involves its interaction with various molecular targets. The deuterium atoms in the compound can influence reaction rates and pathways due to the kinetic isotope effect. This makes it a valuable tool in studying enzyme kinetics and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Piperidinecarboxylic acid: The non-deuterated version of the compound.
Pipecolic acid: A similar compound with a different substitution pattern on the piperidine ring.
Nipecotic acid: Another piperidine derivative with distinct pharmacological properties
Uniqueness
4-Piperidine-d9-carboxylic acid is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for the study of reaction mechanisms and metabolic pathways with greater precision and accuracy .
Propriétés
Formule moléculaire |
C6H11NO2 |
|---|---|
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
2,2,3,3,4,5,5,6,6-nonadeuteriopiperidine-4-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c8-6(9)5-1-3-7-4-2-5/h5,7H,1-4H2,(H,8,9)/i1D2,2D2,3D2,4D2,5D |
Clé InChI |
SRJOCJYGOFTFLH-UHUJFCCWSA-N |
SMILES isomérique |
[2H]C1(C(NC(C(C1([2H])C(=O)O)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
SMILES canonique |
C1CNCCC1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


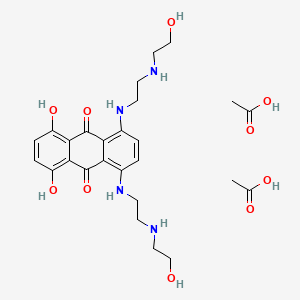
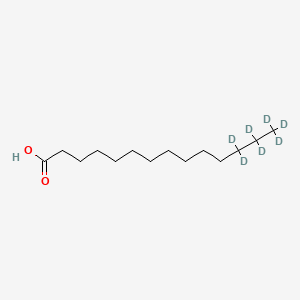


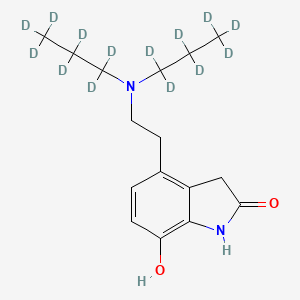

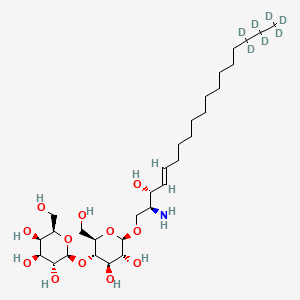

![6-amino-3-bromo-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12409290.png)

![N-cyclobutyl-2-[3-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethoxy]ethylsulfamoylamino]phenyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B12409305.png)
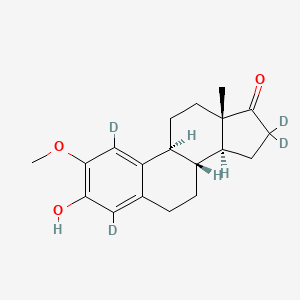
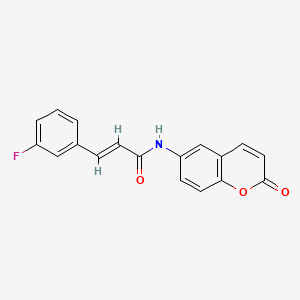
![(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-ol](/img/structure/B12409325.png)
